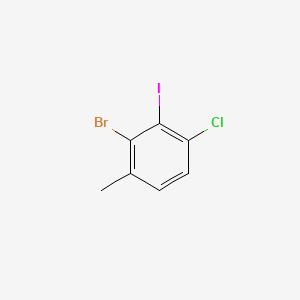

2-Bromo-4-chloro-3-iodo-1-methylbenzene

Description

Contextualization of Polysubstituted Halogenated Aromatics in Contemporary Chemical Research

Polysubstituted halogenated aromatic compounds are a cornerstone of modern chemical research, serving as crucial building blocks and intermediates in the synthesis of a wide range of functional materials and biologically active molecules. acs.org The presence of multiple halogen substituents on an aromatic ring, such as in 2-Bromo-4-chloro-3-iodo-1-methylbenzene, imparts unique reactivity and electronic properties to the molecule. These properties are exploited in a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective and sequential functionalization of the aromatic core. This regioselective control is a powerful tool for the construction of highly complex and densely functionalized molecules that would be challenging to synthesize through other means. Furthermore, halogenated aromatics are prevalent in many pharmaceuticals, agrochemicals, and advanced materials, making the study of their synthesis and reactivity a critical area of investigation. acs.org

Historical Development of Synthetic Strategies for Densely Functionalized Benzene (B151609) Derivatives

The synthesis of substituted benzene derivatives has a rich history, beginning with early electrophilic aromatic substitution reactions. Classic methods such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation have been fundamental to the functionalization of aromatic rings for over a century. researchgate.netdocbrown.info These reactions, however, often suffer from limitations in terms of regioselectivity, especially when multiple substituents are present, leading to mixtures of isomers that can be difficult to separate. researchgate.net

The advent of modern synthetic methods has revolutionized the construction of densely functionalized benzene derivatives. The development of directed ortho-metalation (DoM), for instance, provided a powerful strategy for the regioselective functionalization of aromatic rings guided by a directing group. More recently, the emergence of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, has provided unparalleled control over the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools for the synthesis of complex aromatic systems and have significantly advanced the ability to create molecules like this compound with high precision.

Significance of this compound as a Model System for Complex Aromatic Chemistry

This compound serves as an excellent model system for investigating the principles of complex aromatic chemistry. The presence of three different halogen atoms (bromine, chlorine, and iodine) at distinct positions on the toluene (B28343) backbone provides a unique platform to study the chemoselectivity of various synthetic transformations. The differing bond strengths and reactivities of the C-I, C-Br, and C-Cl bonds allow for sequential and site-selective cross-coupling reactions, enabling the stepwise introduction of different functional groups.

This controlled functionalization is of paramount importance in the construction of intricate molecular scaffolds. Researchers can utilize this substrate to explore the subtle interplay of electronic and steric effects that govern the regioselectivity of reactions on a polysubstituted aromatic ring. The insights gained from studying the reactivity of this compound can be applied to the synthesis of more complex and medicinally relevant molecules, making it a valuable tool for methods development and mechanistic studies.

Overview of Research Objectives and Scope for this compound

The primary research objectives centered around this compound involve its application as a versatile building block in organic synthesis. Key areas of investigation include:

Sequential Cross-Coupling Reactions: A major focus is the development of selective and high-yielding protocols for the sequential functionalization of the C-I, C-Br, and C-Cl bonds. This allows for the programmed synthesis of tri- and tetra-substituted toluene derivatives with a high degree of complexity.

Mechanistic Studies: The compound provides an ideal substrate for probing the mechanisms of various catalytic cycles. By monitoring the reactivity at the different halogenated sites, researchers can gain a deeper understanding of the factors that control oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions.

Synthesis of Novel Materials and Bioactive Molecules: The densely functionalized aromatic core of this compound can serve as a precursor to novel organic materials with tailored electronic and photophysical properties. Additionally, it can be a key intermediate in the synthesis of complex natural products and pharmaceutical agents.

The scope of research with this compound is broad, spanning from fundamental studies of reaction mechanisms to the applied synthesis of functional molecules. Its utility as a model system ensures its continued relevance in advancing the frontiers of organic chemistry.

Data Table

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrClI |

| Molecular Weight | 331.37 g/mol nih.gov |

| CAS Number | 2386310-94-5 nih.gov |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)I)Br nih.gov |

| InChI | InChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 nih.gov |

| InChIKey | IPKILGRHADSPIQ-UHFFFAOYSA-N nih.gov |

| Computed XLogP3 | 4.3 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-chloro-2-iodo-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKILGRHADSPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Retrosynthetic Analysis for 2 Bromo 4 Chloro 3 Iodo 1 Methylbenzene

Strategic Approaches for Constructing Polysubstituted Benzene (B151609) Rings

The construction of highly substituted benzene rings is a cornerstone of organic synthesis, enabling access to a vast array of pharmaceuticals, materials, and agrochemicals. Several powerful strategies have been developed to achieve this, each with its own advantages in terms of regioselectivity and functional group tolerance.

One of the most fundamental approaches to building polysubstituted benzenes is through sequential electrophilic aromatic substitution (EAS). fiveable.me Starting with a simple, substituted benzene like toluene (B28343), functional groups can be added one by one. The order of these reactions is critical, as the existing substituents on the ring dictate the position of subsequent additions.

The methyl group of toluene is an activating group and an ortho, para-director. This means it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Halogens (Cl, Br, I), conversely, are deactivating yet are also ortho, para-directors. libretexts.org

In a typical sequence, the halogenation of toluene with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) occurs at room temperature. libretexts.org The reaction yields a mixture of ortho and para isomers. By carefully choosing the starting material and the sequence of halogenation steps, one can leverage these directing effects to build up the desired substitution pattern. For instance, starting with 4-chlorotoluene, the methyl group would direct a subsequent bromination primarily to the 2-position. Further functionalization must then consider the combined directing effects of all substituents present. youtube.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Alkyl | -CH₃ (Methyl) | Activating | Ortho, Para |

| Halogen | -Cl, -Br, -I | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Strongly Deactivating | Meta |

| Amino | -NH₂ | Strongly Activating | Ortho, Para |

Directed ortho metalation (DoM) is a powerful and highly regioselective method for functionalizing aromatic rings. numberanalytics.comchemeurope.com This technique overcomes the limitations of classical electrophilic substitution, which often yields mixtures of isomers. The strategy relies on the use of a "directing metalation group" (DMG) on the aromatic ring. wikipedia.orgorganic-chemistry.org

The process begins with the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG. chemeurope.comwikipedia.org This brings the lithium reagent into close proximity to the ortho-hydrogen, facilitating its deprotonation (lithiation) to form a highly reactive aryllithium intermediate. wikipedia.org This intermediate then reacts with a suitable electrophile (e.g., a source of Br⁺ or I⁺) to install a substituent exclusively at the ortho position. chemeurope.com A wide range of functional groups can serve as DMGs, including amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.org This method allows for the precise construction of contiguously substituted aromatics that are difficult to access via other means. numberanalytics.com

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua Cross-coupling reactions, such as those named after Suzuki, Stille, and Heck, are indispensable tools for synthesizing complex molecules. While typically used to couple aryl halides with other partners, these catalytic systems can also be involved in the formation of the aryl halide bonds themselves or in cascade reactions that build the ring and functionalize it in a single sequence. rsc.org

For instance, palladium-catalyzed reactions can be used for the reductive cross-coupling of different aryl halides. nih.gov Furthermore, intramolecular cross-coupling reactions can form fused ring systems. acs.org The development of ligand-free catalytic systems has made these reactions more cost-effective and industrially applicable. rsc.org These methods offer alternative pathways to polysubstituted aromatics, sometimes providing access to substitution patterns that are challenging to obtain through traditional electrophilic substitution or DoM.

Instead of functionalizing a pre-existing aromatic ring, it is also possible to construct the ring itself from acyclic precursors. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a particularly elegant and atom-economical method for creating highly substituted benzene derivatives. nih.gov This reaction involves the cyclotrimerization of three alkyne molecules to form a benzene ring. By using a mix of different alkynes, complex substitution patterns can be generated in a single step, although controlling the regioselectivity can be a significant challenge. nih.gov

Benzannulation reactions are another class of methods that form a benzene ring. These can include directed cycloadditions where acyclic starting materials are assembled into an aromatic product. nih.gov For example, alkynyl borane (B79455) cycloadditions can be used to create aromatic boranes, which are versatile intermediates for further functionalization. nih.gov These approaches are powerful for building the core aromatic structure with substituents already in place.

Detailed Synthetic Pathways to 2-Bromo-4-chloro-3-iodo-1-methylbenzene

Synthesizing this compound requires a multistep approach that carefully controls the introduction of each halogen at the correct position. Direct halogenation of toluene would lead to a mixture of products that would be difficult to separate and would not easily yield the desired 1,2,3,4-substitution pattern. A more controlled, regioselective synthesis is necessary.

A plausible synthetic route can be designed starting from a readily available precursor like 4-chlorotoluene. The strategy relies on a combination of electrophilic aromatic substitution and a Sandmeyer reaction to precisely install the iodine atom.

The proposed pathway is as follows:

Bromination of 4-Chlorotoluene: The synthesis begins with the electrophilic bromination of 4-chlorotoluene. The methyl group is an activating ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The activating nature of the methyl group will control the position of substitution, directing the incoming bromine electrophile to the position ortho to the methyl group, which is position 2. This yields 2-bromo-4-chloro-1-methylbenzene.

Nitration: To introduce the iodine at position 3, a Sandmeyer reaction is employed, which requires an amino group as a precursor. Therefore, the next step is the nitration of 2-bromo-4-chloro-1-methylbenzene to introduce a nitro group, which can later be reduced. The remaining open positions are 3, 5, and 6. The directing groups already on the ring will influence the position of the incoming nitro group. Given the steric hindrance and electronic effects, achieving selective nitration at position 3 is challenging but can be pursued under controlled conditions.

Reduction of the Nitro Group: The nitro group at position 3 is then reduced to an amino group (-NH₂) to form 3-amino-2-bromo-4-chloro-1-methylbenzene. This reduction is commonly achieved using reagents such as tin (Sn) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation.

Sandmeyer Reaction: The final step is the conversion of the amino group to an iodine atom. The aniline (B41778) derivative is treated with sodium nitrite (B80452) (NaNO₂) and a cold, aqueous acid (like HCl) to form a diazonium salt. Subsequent treatment of this diazonium salt with an aqueous solution of potassium iodide (KI) results in the displacement of the diazonium group by iodine, yielding the final product, this compound. This sequence is analogous to the synthesis of similar iodo-halo-aromatics. chemicalbook.com

Table 2: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reaction | Reagents | Product |

|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Electrophilic Bromination | Br₂, FeBr₃ | 2-Bromo-4-chloro-1-methylbenzene |

| 2 | 2-Bromo-4-chloro-1-methylbenzene | Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-chloro-1-methyl-3-nitrobenzene |

| 3 | 2-Bromo-4-chloro-1-methyl-3-nitrobenzene | Reduction | Sn, HCl | 3-Amino-2-bromo-4-chloro-1-methylbenzene |

| 4 | 3-Amino-2-bromo-4-chloro-1-methylbenzene | Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. KI | This compound |

Selective Introduction of Halogen Substituents (Bromine, Chlorine, Iodine)

The introduction of halogen atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com For benzene and its derivatives, such as toluene (methylbenzene), this involves reacting the aromatic compound with the halogen in the presence of a catalyst. chemguide.co.uk

Chlorination and Bromination: These reactions are generally carried out at room temperature using elemental chlorine (Cl₂) or bromine (Br₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk Iron is a common and cost-effective choice, as it reacts with the halogen to form the necessary iron(III) halide catalyst in situ. chemguide.co.uk

Iodination: Direct iodination with I₂ is more challenging because the reaction is reversible. Therefore, an oxidizing agent, such as nitric acid, is required to convert I₂ into a more potent electrophile, effectively I⁺, which can then react with the aromatic ring. masterorganicchemistry.com

In the context of synthesizing this compound, the sequence of these halogenation steps is paramount. The methyl group of the starting material, toluene, is an activating group and directs incoming electrophiles to the ortho and para positions. Halogens, while deactivating the ring towards further substitution, are also ortho-, para- directors. fiveable.melibretexts.org This dual influence must be carefully managed to achieve the desired 2,3,4-substitution pattern.

A plausible synthetic route might start with 4-chlorotoluene. Subsequent iodination would be directed by both the methyl and chloro groups. The final bromination step would then be directed by the existing three substituents to the desired position. Each step would likely produce a mixture of isomers, necessitating purification.

Alternatively, substitution can occur on the methyl group itself under different conditions, such as in the presence of UV light and at high temperatures, through a free-radical mechanism. chemguide.co.uklibretexts.org However, for ring substitution to produce the target compound, electrophilic aromatic substitution conditions are required.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts. Key parameters to control include the choice of catalyst, solvent, temperature, and reaction time.

For instance, the chlorination of toluene can be regioselectively controlled by the choice of solvent system. rsc.org Using a KHSO₅/KCl system, the reaction can be steered towards either substitution on the aromatic ring or on the methyl group (α-chlorination) simply by changing the organic solvent mixed with water. rsc.org

The reactivity of the halogenating agent is another critical factor. Bromination is generally slower and more selective than chlorination. youtube.commasterorganicchemistry.com This is because the bromine radical is less reactive than the chlorine radical, leading to a greater preference for substitution at the most stable position. masterorganicchemistry.com This principle, while primarily discussed in the context of free-radical halogenation, has parallels in electrophilic substitution where the selectivity of the attacking electrophile can influence product distribution.

The table below outlines general conditions for the electrophilic halogenation of toluene, which would be the foundational reactions in a synthesis of this compound.

Table 1: General Reaction Conditions for Electrophilic Halogenation of Toluene

| Halogenation Reaction | Reagents | Catalyst | Typical Conditions | Primary Products |

|---|---|---|---|---|

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Room Temperature | ortho-chlorotoluene, para-chlorotoluene |

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Room Temperature | ortho-bromotoluene, para-bromotoluene |

| Iodination | I₂ | Oxidizing Agent (e.g., HNO₃) | Varies | ortho-iodotoluene, para-iodotoluene |

This table presents generalized conditions. Specific optimizations would be required for each step in a multi-step synthesis.

Studies on the methylation of toluene have shown that factors like temperature and the ratio of reactants significantly impact catalytic performance and product distribution, principles that are transferable to optimizing halogenation reactions. researchgate.net

Control of Regioselectivity and Chemoselectivity in Polysubstitution Reactions

In the synthesis of polysubstituted benzenes, controlling where each new substituent is placed (regioselectivity) and which functional group reacts (chemoselectivity) is a central challenge. This control is governed by the electronic and steric properties of the substituents already on the ring. youtube.commasterorganicchemistry.com

Steric and Electronic Directing Effects of Existing Substituents

The position of an incoming electrophile is directed by the substituents present on the benzene ring. These directing effects are a combination of electronic and steric factors. fiveable.meacs.org

Electronic Effects: Substituents are classified as either activating or deactivating. libretexts.org

Activating groups (like the methyl group, -CH₃) donate electron density to the ring, making it more reactive towards electrophiles. They direct incoming groups to the ortho and para positions. fiveable.melibretexts.org

Steric Effects: The physical size of substituents can block access to adjacent positions. libretexts.org A bulky group will hinder attack at the ortho position, making the para position the more likely site of substitution. libretexts.orgmasterorganicchemistry.com In the synthesis of this compound, the sequential addition of halogens increases steric crowding around the ring, influencing the position of subsequent substitutions.

When multiple substituents are present, the most powerful activating group generally controls the position of the next substitution. youtube.commasterorganicchemistry.com However, the directing effects are additive, and a consensus must be reached. For example, in the nitration of bromobenzene, the ortho- and para- directing bromo group leads to a mixture of o-nitrobromobenzene and p-nitrobromobenzene. mdpi.com Predicting the final isomer distribution in a tri-halogenated toluene requires careful analysis of the combined directing influences and steric constraints.

Role of Leaving Group Ability in Sequential Cross-Couplings

While the primary synthesis involves electrophilic substitution, the different carbon-halogen bonds in this compound offer opportunities for selective modification via sequential cross-coupling reactions. The success of such strategies depends on the differential reactivity of the C-I, C-Br, and C-Cl bonds, which is directly related to the leaving group ability of the halides.

The ability of a halogen to act as a leaving group is inversely related to its basicity. youtube.com Weaker bases are better leaving groups. youtube.comyoutube.com For the halogens, the order of basicity is F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability follows the reverse order: I⁻ > Br⁻ > Cl⁻ > F⁻. youtube.comvedantu.com

This hierarchy is due to factors like atomic size and polarizability. The larger iodide ion can better stabilize a negative charge over a larger volume compared to the smaller chloride ion. youtube.com

Table 2: Halogen Leaving Group Ability in Nucleophilic Substitution

| Halide Ion | Basicity | Leaving Group Ability |

|---|---|---|

| I⁻ | Weakest Base | Best |

| Br⁻ | ↓ | Good |

| Cl⁻ | ↓ | Fair |

| F⁻ | Strongest Base | Poor |

This table ranks the common halogens based on their effectiveness as leaving groups in nucleophilic substitution reactions.

This differential reactivity allows for chemoselective cross-coupling. For example, in a molecule containing C-I and C-Br bonds, a palladium-catalyzed reaction like a Suzuki or Sonogashira coupling can often be performed selectively at the more reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations under more vigorous conditions. It is important to note that in nucleophilic aromatic substitution (SₙAr), this leaving group order can be inverted (F > Cl ≈ Br > I) due to the mechanism involving attack at the carbon atom, where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. nih.gov However, for transition-metal-catalyzed cross-couplings, which proceed via oxidative addition, the C-X bond strength (C-Cl > C-Br > C-I) is the dominant factor, making the C-I bond the most reactive.

Isomer Separation and Purification Methodologies

The synthesis of polysubstituted aromatic compounds rarely yields a single, pure product. The directing effects of substituents often lead to the formation of a mixture of regioisomers. youtube.com Therefore, effective separation and purification techniques are essential.

Chromatography: Column chromatography is a fundamental technique for separating organic compounds. researchgate.net For polyhalogenated aromatics, which are often non-polar, silica (B1680970) gel or alumina (B75360) are common stationary phases, with non-polar solvents like hexane (B92381) or solvent mixtures (e.g., toluene:cyclohexane) used as the mobile phase. nih.govnih.gov Flash chromatography is a faster version of this technique. researchgate.netnih.gov For difficult separations of isomers with very similar polarities, High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like Buckyprep or C18, can provide superior resolution. researchgate.netnih.gov

Crystallization/Recrystallization: This is a powerful method for purifying solid compounds. If one isomer is significantly more abundant or has lower solubility in a particular solvent system than the others, it can often be isolated in pure form through repeated crystallizations. researchgate.net

Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases. For separating aromatic compounds from aliphatic impurities, a system like dimethylformamide (DMF)-pentane can be effective. researchgate.net While less common for isomer separation, it can be a useful preliminary purification step.

Chemical Derivatization: In some cases, isomers can be separated by converting them into derivatives that have more distinct physical properties (e.g., different boiling points or solubilities), separating the derivatives, and then converting them back to the original compounds. google.com

The choice of method depends on the scale of the synthesis and the physical properties of the isomers. Often, a combination of techniques is required to achieve high purity.

Reaction Mechanisms and Chemical Reactivity Studies of 2 Bromo 4 Chloro 3 Iodo 1 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are heavily influenced by the electronic and steric effects of the substituents present on the aromatic ring.

The directing effects of the substituents are as follows:

Methyl group (-CH₃): Ortho, para-directing.

Halogens (-Br, -Cl, -I): Ortho, para-directing. uci.edu

The positions on the ring relative to each substituent are:

Position 2 (Bromo): Ortho to methyl and iodo, meta to chloro.

Position 3 (Iodo): Ortho to bromo and chloro, meta to methyl.

Position 4 (Chloro): Ortho to iodo, meta to bromo and methyl.

Position 1 (Methyl): Ortho to bromo, meta to iodo and chloro.

The combined influence of these groups makes predicting the precise outcome of EAS reactions complex. The activating effect of the methyl group will be in competition with the deactivating effects of the halogens.

The available positions for electrophilic attack are C5 and C6. To predict the likely site of substitution, we must consider the directing effects of the existing substituents:

Attack at C5: This position is ortho to the chloro group and meta to the methyl, bromo, and iodo groups.

Attack at C6: This position is ortho to the methyl and bromo groups, and para to the chloro group.

Considering the directing effects:

The methyl group strongly directs ortho and para, making C6 a favored position.

The bromine atom directs ortho and para, also favoring C6.

The chlorine atom directs ortho and para, favoring C5 and C6 (para).

The iodine atom directs ortho and para, favoring C2 (occupied) and C5.

The powerful ortho, para-directing nature of the methyl group, combined with the ortho-directing effect of the bromine and the para-directing effect of the chlorine, suggests that C6 is the most probable site for further electrophilic attack . The steric hindrance from the adjacent bromine atom at C2 might slightly disfavor this position, but the combined electronic directing effects are strong. Attack at C5 is less likely as it is meta to the activating methyl group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial. The reactivity of the carbon-halogen bond in SNAr generally follows the order of the electronegativity of the halogen: C-F > C-Cl > C-Br > C-I. wikipedia.orgchemistrysteps.com This is because the more electronegative halogen can better stabilize the negative charge in the intermediate through its inductive effect.

Therefore, in 2-bromo-4-chloro-3-iodo-1-methylbenzene, the expected order of reactivity for the carbon-halogen bonds in an SNAr reaction would be: C-Cl > C-Br > C-I

This is the reverse of the trend seen in SN1 and SN2 reactions, where the bond strength is the determining factor and iodide is the best leaving group. chemistrysteps.com

The presence of multiple substituents on the benzene (B151609) ring introduces both steric and electronic factors that govern nucleophilic attack.

Electronic Factors: The electron-withdrawing nature of the three halogen atoms deactivates the ring but also makes it more susceptible to nucleophilic attack by reducing electron density. numberanalytics.com For an SNAr reaction to occur, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for resonance stabilization of the Meisenheimer intermediate. libretexts.orgchemistrysteps.com In this compound, each halogen has another halogen in an ortho or para position, which should facilitate SNAr.

Steric Factors: The bulky iodine and bromine atoms, along with the methyl group, can sterically hinder the approach of a nucleophile. rsc.orgresearchgate.net The degree of steric hindrance will depend on the size of the incoming nucleophile. Attack at C-3 (bonded to iodine) is flanked by a bromo and a chloro group. Attack at C-2 (bonded to bromine) is flanked by a methyl and an iodo group. Attack at C-4 (bonded to chlorine) is flanked by an iodo group and a hydrogen. From a steric standpoint, attack at C-4 would be the most favored, followed by C-2, and then C-3 being the most hindered.

Considering both electronic and steric factors, the C-Cl bond at position 4 is the most likely site for nucleophilic attack . It has the highest intrinsic reactivity in SNAr due to the electronegativity of chlorine and is the least sterically hindered position among the three halogens.

Metal-Mediated Cross-Coupling Reactions of Polyhalogenated Aryl Systems

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. wiley-vch.denumberanalytics.com For polyhalogenated aromatic compounds, the selectivity of these reactions is a key consideration.

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the aryl halide to the low-valent metal catalyst is often the rate-determining and selectivity-determining step. nih.gov

The reactivity of aryl halides in oxidative addition typically follows the order: C-I > C-Br > C-Cl > C-F . This is due to the decreasing bond strength of the carbon-halogen bond down the group. This selectivity allows for sequential, site-selective cross-coupling reactions on polyhalogenated substrates.

For this compound, the highly reactive C-I bond would be the first to undergo oxidative addition in a palladium-catalyzed cross-coupling reaction. This allows for selective functionalization at the C-3 position. Following the initial coupling at the C-I bond, a subsequent coupling could be performed at the C-Br bond under more forcing conditions, and finally at the C-Cl bond under even more rigorous conditions.

Table of Relative Reactivity in Metal-Mediated Cross-Coupling:

| Reaction Type | Reactive Site | Product Type |

| Suzuki Coupling | C-I | Arylated arene |

| Heck Reaction | C-I | Substituted alkene |

| Sonogashira Coupling | C-I | Arylalkyne |

Suzuki Coupling: The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base would selectively yield the 3-aryl derivative. nih.gov

Heck Reaction: The palladium-catalyzed reaction with an alkene and a base would result in the formation of a 3-alkenyl derivative. wikipedia.orgnumberanalytics.com

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, often with a copper co-catalyst, would selectively produce the 3-alkynyl derivative. libretexts.orgwikipedia.org

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as a versatile substrate for such transformations. The distinct energy levels of the carbon-halogen bonds allow for selective reactions, typically with the C-I bond reacting preferentially under milder conditions, followed by the C-Br bond, and finally the C-Cl bond, which often requires more forcing conditions.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, has been employed to introduce new aryl or vinyl substituents onto the this compound scaffold. The Heck coupling offers a method for the arylation or vinylation of alkenes, while the Sonogashira coupling provides a route to synthesize substituted alkynes. The Stille coupling , utilizing organotin reagents, is another effective method for creating new carbon-carbon bonds. In all these reactions, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

| Coupling Reaction | Reactant | Catalyst/Ligand | Product | Key Finding |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Biaryl compound | Selective C-I bond activation is typically observed. |

| Heck | Alkene | Pd(OAc)2/Phosphine (B1218219) ligand | Substituted alkene | The regioselectivity of the addition to the alkene is a key aspect. |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2/CuI | Arylalkyne | Can be performed chemoselectively at the C-I position. |

| Stille | Organostannane | Pd(PPh3)4 | Biaryl or vinylbenzene | Useful for a wide range of coupling partners. |

Buchwald-Hartwig Amination and Other C-Heteroatom Coupling Reactions

The formation of carbon-heteroatom bonds is another important application of the reactivity of this compound. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds, allowing for the synthesis of arylamines. This reaction is of significant interest in medicinal chemistry and materials science. As with C-C coupling reactions, the chemoselectivity of the Buchwald-Hartwig amination on this polyhalogenated substrate is a key consideration, with the C-I bond generally being the most reactive site.

Beyond C-N bond formation, other C-heteroatom couplings can be envisioned. Palladium- or copper-catalyzed reactions can be used to form carbon-oxygen (ether) and carbon-sulfur (thioether) bonds. These reactions further expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Chemoselectivity in Cross-Couplings with Multiple Halogen Reactivity Sites

The most fascinating aspect of the cross-coupling chemistry of this compound is the potential for chemoselectivity. The differing bond dissociation energies of the C-I, C-Br, and C-Cl bonds allow for stepwise functionalization of the aromatic ring. By carefully tuning the reaction conditions—such as the catalyst, ligands, base, solvent, and temperature—it is possible to selectively target one halogen over the others.

Typically, the order of reactivity is I > Br > Cl. This allows for a synthetic strategy where the iodine is first replaced via a cross-coupling reaction, followed by a second coupling at the bromine position, and potentially a third at the chlorine position under more vigorous conditions. This stepwise approach provides a powerful method for the synthesis of complex, highly substituted aromatic compounds from a single, readily available starting material.

Radical and Photochemical Transformations of Haloarenes

Beyond transition metal-catalyzed reactions, the halogen atoms on this compound can also participate in radical and photochemical transformations. These reactions proceed through different mechanisms and can offer alternative pathways for functionalization or dehalogenation.

Mechanisms of Carbon-Halogen Bond Homolysis

Carbon-halogen bonds can undergo homolytic cleavage, where the two electrons in the bond are split between the carbon and halogen atoms, resulting in the formation of a radical pair. This process can be initiated by heat or light. The ease of homolysis is inversely related to the bond dissociation energy, meaning that the C-I bond is the most susceptible to cleavage, followed by C-Br, and then C-Cl. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, cyclization, or addition to unsaturated systems.

Light-Assisted Functionalization and Dehalogenation Studies

Photochemical methods, utilizing ultraviolet or visible light, can be employed to induce the cleavage of carbon-halogen bonds. This can lead to either functionalization or dehalogenation of the haloarene. In the presence of a suitable hydrogen donor, photoreduction (dehalogenation) can occur, where the halogen atom is replaced by a hydrogen atom. Alternatively, in the presence of other trapping reagents, the aryl radical intermediate can be intercepted to form new bonds, leading to a light-assisted functionalization reaction. These photochemical methods can sometimes offer advantages over traditional thermal reactions, such as milder reaction conditions and different selectivity profiles.

Functional Group Interconversions on this compound

In addition to reactions involving the halogen atoms, the methyl group on this compound can also undergo various transformations. These functional group interconversions can provide access to a wider range of derivatives. For example, the methyl group can be oxidized to a carboxylic acid, a common transformation in organic synthesis. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. The resulting carboxylic acid can then serve as a handle for further functionalization, such as esterification or amidation.

Another potential transformation is the halogenation of the methyl group, typically via a free-radical mechanism. This would introduce additional reactive sites into the molecule, further expanding its synthetic potential.

Selective Reduction or Oxidation of Halogen and Methyl Groups

The presence of multiple reactive sites on this compound allows for selective modifications under specific reaction conditions.

Oxidation of the Methyl Group: The methyl group attached to the benzene ring is susceptible to oxidation, a common reaction for alkylbenzenes. libretexts.orgchemguide.co.uk Strong oxidizing agents, such as potassium permanganate (KMnO₄) in an alkaline solution followed by acidification, can convert the methyl group into a carboxylic acid (-COOH). libretexts.orgchemguide.co.uk This transformation yields 2-bromo-4-chloro-3-iodobenzoic acid. Notably, this oxidation can be performed while leaving the halogen substituents intact. nih.gov

Selective Reduction of Halogens: Selective reduction, or dehalogenation, is dictated by the differing strengths of the carbon-halogen bonds. youtube.com The carbon-iodine bond is the longest and weakest, making it the most reactive site for reduction. youtube.com Catalytic hydrogenation, for example, would be expected to cleave the C-I bond preferentially over the C-Br and C-Cl bonds. This allows for the stepwise removal of halogens, providing a pathway to synthesize less halogenated derivatives in a controlled manner. Complete reduction of all halogens would ultimately yield 4-chlorotoluene.

Table 1: Selective Oxidation and Reduction Reactions

| Reaction Type | Reagent/Catalyst | Selective Site | Product |

| Oxidation | 1. KMnO₄, OH⁻, Heat2. H₃O⁺ | Methyl Group | 2-Bromo-4-chloro-3-iodobenzoic acid |

| Selective Reduction | Catalytic Hydrogenation (controlled) | Iodine | 2-Bromo-4-chloro-1-methylbenzene |

Conversion to Organometallic Reagents (e.g., Grignard, Lithium)

The differential reactivity of the halogens is paramount in the synthesis of organometallic reagents from this compound. This allows for the regioselective formation of highly useful carbon nucleophiles.

Grignard Reagent Formation: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. walisongo.ac.id In a polyhalogenated compound like this, the reaction occurs selectively at the most reactive carbon-halogen bond. walisongo.ac.id Given the reactivity trend (I > Br > Cl), the carbon-iodine bond is the exclusive site of reaction with magnesium (Mg) in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comwalisongo.ac.id This chemoselective reaction yields (2-bromo-4-chloro-3-methylphenyl)magnesium iodide, leaving the bromo and chloro groups available for subsequent transformations.

Organolithium Reagent Formation: Similarly, organolithium reagents can be prepared through a metal-halogen exchange reaction, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org This exchange is a fast reaction, especially at low temperatures, and its selectivity is kinetically controlled, favoring the most easily cleaved carbon-halogen bond. wikipedia.org The rate of exchange follows the established trend: I > Br > Cl. wikipedia.orgstackexchange.com Consequently, treating this compound with one equivalent of n-BuLi at low temperatures (e.g., -78 °C) results in the selective exchange of the iodine atom, producing (2-bromo-4-chloro-3-methylphenyl)lithium. acs.orgtaylorandfrancis.com This provides a powerful nucleophile for creating new carbon-carbon bonds with high regioselectivity.

Table 2: Formation of Organometallic Reagents

| Reagent Type | Metal/Reagent | Conditions | Selective Site | Product |

| Grignard Reagent | Magnesium (Mg) | Dry Ether (e.g., THF) | Iodine | (2-Bromo-4-chloro-3-methylphenyl)magnesium iodide |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | Dry Ether, Low Temp. (-78 °C) | Iodine | (2-Bromo-4-chloro-3-methylphenyl)lithium |

Spectroscopic and Advanced Analytical Methodologies for Characterization of 2 Bromo 4 Chloro 3 Iodo 1 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. nih.gov By analyzing the magnetic properties of atomic nuclei, it allows for the determination of the connectivity and chemical environment of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural elucidation of organic molecules. news-medical.net For 2-Bromo-4-chloro-3-iodo-1-methylbenzene, the substitution pattern on the aromatic ring results in a unique set of signals for each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show signals for the methyl group protons and the two aromatic protons. The methyl protons would appear as a singlet, typically in the range of δ 2.3-2.5 ppm. The two aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely as doublets due to coupling with each other. The precise chemical shifts are influenced by the electronic effects of the four different substituents (-CH₃, -Br, -Cl, -I).

The ¹³C NMR spectrum will show seven distinct signals: one for the methyl carbon and six for the aromatic carbons, as they are all chemically non-equivalent due to the substitution pattern. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents. Carbons directly bonded to halogens will have their signals shifted significantly. For instance, the carbon bearing the iodine atom is expected to be found at a relatively upfield position (around 90-100 ppm) due to the 'heavy atom effect', while carbons bonded to bromine and chlorine will appear at different positions. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on structure-property relationships and data from similar halogenated toluenes.

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | H-5 | ~7.5 | d |

| Aromatic-H | H-6 | ~7.2 | d |

| Methyl-H | -CH₃ | ~2.4 | s |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | C-1 (-CH₃) | ~140 |

| Aromatic-C | C-2 (-Br) | ~125 |

| Aromatic-C | C-3 (-I) | ~95 |

| Aromatic-C | C-4 (-Cl) | ~135 |

| Aromatic-C | C-5 | ~132 |

| Aromatic-C | C-6 | ~130 |

| Methyl-C | -CH₃ | ~20 |

While ¹H and ¹³C NMR are standard, more advanced NMR techniques can provide further structural confirmation.

Heteronuclear NMR: Direct observation of halogen nuclei such as ³⁵Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I is generally challenging due to their quadrupolar nature, which leads to very broad resonance signals, often making them difficult to detect with standard NMR instruments. However, their influence on the ¹³C chemical shifts is significant and provides indirect evidence of their presence and location on the aromatic ring.

2D NMR Applications: Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling and proximity in the molecule. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org It would definitively link the aromatic proton signals to their corresponding carbon signals in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to trace longer-range couplings (typically over 2-3 bonds). rsc.org For this compound, HMBC would be invaluable. For example, it would show correlations from the methyl protons to the C-1, C-2, and C-6 carbons, and from the aromatic protons to adjacent and more distant carbons, thereby confirming the complete substitution pattern of the benzene (B151609) ring. rsc.org

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for an identical reference standard of the analyte. nih.govox.ac.uk The principle of qNMR relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For determining the purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (calibrant) in an appropriate deuterated solvent. ox.ac.ukethz.ch The calibrant should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. ox.ac.uk By comparing the integrals of a specific signal from the analyte (e.g., the methyl singlet) with a signal from the known amount of the calibrant, the absolute quantity and therefore the purity of the analyte can be calculated with high precision. acs.orgnih.gov This technique can also be adapted to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time. numberanalytics.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the elemental formula of a compound. For this compound (C₇H₅BrClI), the exact monoisotopic mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 7 | 84.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Total | 329.830788 |

An HRMS measurement yielding a mass very close to 329.8308 would strongly support the proposed elemental formula. nih.gov Furthermore, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a "fingerprint" that can help in structural identification. For polyhalogenated alkylbenzenes, several fragmentation pathways are expected.

Benzylic Cleavage: A common fragmentation for alkylbenzenes is the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation, which rearranges to the very stable tropylium (B1234903) ion (m/z 91). However, in this heavily substituted compound, this might be a less dominant pathway. Loss of the entire methyl group ([M-15]⁺) is also possible. core.ac.ukyoutube.com

Halogen Loss: The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Therefore, the most likely initial fragmentation is the cleavage of the weakest bond, the C-I bond, leading to the loss of an iodine radical and the formation of an [M-127]⁺ ion. libretexts.org

Subsequent Halogen Loss: Following the initial loss of iodine, subsequent loss of a bromine radical ([M-I-Br]⁺) and then a chlorine radical ([M-I-Br-Cl]⁺) can occur.

Loss of Small Molecules: Other fragmentation pathways could involve the elimination of small neutral molecules like HCl or HBr from the fragment ions.

The analysis of these characteristic fragment ions and their relative abundances helps to piece together the structure of the original molecule. core.ac.ukresearchgate.net

Isotopic Pattern Analysis for Halogen Content Identification

Mass spectrometry (MS) is a powerful technique for determining the elemental composition of a molecule by analyzing the mass-to-charge ratio of its ions. tutorchase.com A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern, which arises from the natural abundance of stable isotopes for elements like chlorine and bromine. whitman.edu

The presence of bromine and chlorine atoms in this compound produces a characteristic cluster of peaks for the molecular ion (M). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio). tutorchase.comlibretexts.org Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but their natural abundance is in an approximate 3:1 ratio. tutorchase.com Iodine, in contrast, is monoisotopic, consisting of 100% ¹²⁷I, which simplifies its spectral contribution but can be identified by a large mass gap of 127 units between fragments containing iodine and those without. whitman.edu

The combination of one bromine and one chlorine atom in the target molecule results in a complex molecular ion cluster. The primary peak (M) would correspond to the molecule containing the most abundant isotopes (¹²C₇H₅⁷⁹Br³⁵Cl¹²⁷I). Additional peaks at M+2, M+4, etc., will appear due to the various combinations of ⁸¹Br and ³⁷Cl. The relative intensities of these peaks are predictable and provide definitive evidence for the presence and number of bromine and chlorine atoms. For a molecule with one bromine and one chlorine, the expected pattern would show an M peak, an M+2 peak (from ⁸¹Br or ³⁷Cl) that is larger than the M peak, and an M+4 peak (from ⁸¹Br and ³⁷Cl) that is about one-third the intensity of the M+2 peak.

Table 1: Natural Isotopic Abundances of Halogens This interactive table summarizes the natural abundances of the stable isotopes of halogens relevant to the analysis of this compound.

< style > .interactive-table { width: 100%; border-collapse: collapse; font-family: Arial, sans-serif; } .interactive-table th, .interactive-table td { border: 1px solid #dddddd; text-align: left; padding: 8px; } .interactive-table th { background-color: #f2f2f2; } .interactive-table tr:nth-child(even) { background-color: #f9f9f9; } .interactive-table tr:hover { background-color: #ddd; } < /style> < table class = "interactive-table" > < thead > < tr > < th > Element < /th> < th > Isotope < /th> < th > Mass (amu) < /th> < th > Natural Abundance (%) < /th> < /tr> < /thead> < tbody > < tr > < td rowspan = "2" > Chlorine < /td> < td > ³⁵Cl < /td> < td > 34.96885 < /td> < td > 75.77 < /td> < /tr> < tr > < td > ³⁷Cl < /td> < td > 36.96590 < /td> < td > 24.23 < /td> < /tr> < tr > < td rowspan = "2" > Bromine < /td> < td > ⁷⁹Br < /td> < td > 78.91834 < /td> < td > 50.69 < /td> < /tr> < tr > < td > ⁸¹Br < /td> < td > 80.91629 < /td> < td > 49.31 < /td> < /tr> < tr > < td > Iodine < /td> < td > ¹²⁷I < /td> < td > 126.90447 < /td> < td > 100 < /td> < /tr> < /tbody> < /table>

Infrared (IR) and Raman Spectroscopy Methodologies

The IR and Raman spectra of this compound would be complex, but specific regions can be assigned to its key structural features.

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub In-ring C-C stretching vibrations produce a series of sharp bands, often of variable intensity, between 1620 cm⁻¹ and 1400 cm⁻¹. spectroscopyonline.com Two of the most prominent are usually found near 1600 cm⁻¹ and 1500 cm⁻¹. openstax.org Strong absorptions due to C-H out-of-plane bending are expected in the 900-675 cm⁻¹ range, and their exact position is diagnostic of the ring substitution pattern. libretexts.org For a 1,2,3,4-tetrasubstituted benzene ring, specific patterns in this region would be expected.

Carbon-Halogen (C-X) Stretches: The stretching vibrations of the carbon-halogen bonds are found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). docbrown.info The frequency of these vibrations decreases with the increasing mass of the halogen atom. rsc.org

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the 850–550 cm⁻¹ range. libretexts.orgorgchemboulder.com

C-Br Stretch: The carbon-bromine stretch is found at lower wavenumbers, generally between 690–515 cm⁻¹. libretexts.orgorgchemboulder.com

C-I Stretch: The carbon-iodine bond, being the weakest and involving the heaviest halogen, vibrates at the lowest frequency, typically in the range of 600-500 cm⁻¹.

The overlap of these C-X stretching bands and other fingerprint vibrations can make definitive assignment challenging without computational modeling or comparison to reference spectra. nih.gov

Table 2: Predicted IR/Raman Vibrational Frequencies for this compound This interactive table provides a summary of the expected vibrational band assignments based on known correlations for similar chemical structures.

< table class = "interactive-table" > < thead > < tr > < th > Vibrational Mode < /th> < th > Expected Wavenumber Range (cm⁻¹) < /th> < th > Notes < /th> < /tr> < /thead> < tbody > < tr > < td > Aromatic C-H Stretch < /td> < td > 3100 - 3000 < /td> < td > Typically low to medium intensity. pressbooks.pub < /td> < /tr> < tr > < td > Aliphatic C-H Stretch (Methyl) < /td> < td > ~2940 < /td> < td > Asymmetric and symmetric stretches. docbrown.info < /td> < /tr> < tr > < td > Aromatic Ring C-C Stretches < /td> < td > 1620 - 1400 < /td> < td > Series of sharp bands, characteristic of the aromatic ring. spectroscopyonline.com < /td> < /tr> < tr > < td > Methyl C-H Bending < /td> < td > ~1450 and ~1375 < /td> < td > Asymmetric (umbrella) and symmetric bending modes. spectroscopyonline.com < /td> < /tr> < tr > < td > Aromatic C-H Out-of-Plane Bending < /td> < td > 900 - 675 < /td> < td > Strong bands, pattern is diagnostic of substitution. libretexts.org < /td> < /tr> < tr > < td > C-Cl Stretch < /td> < td > 850 - 550 < /td> < td > Strong to medium intensity. orgchemboulder.com < /td> < /tr> < tr > < td > C-Br Stretch < /td> < td > 690 - 515 < /td> < td > Strong to medium intensity. orgchemboulder.com < /td> < /tr> < tr > < td > C-I Stretch < /td> < td > 600 - 500 < /td> < td > Strong to medium intensity, lowest frequency C-X stretch. < /td> < /tr> < /tbody> < /table>

The methyl group attached to the benzene ring provides its own set of diagnostic peaks in the vibrational spectrum. The C-H stretching vibrations of the methyl group are observed around 2940 cm⁻¹. docbrown.info Additionally, the methyl group exhibits characteristic bending vibrations. The asymmetrical bending (or "umbrella") mode appears around 1450 cm⁻¹, while the symmetrical bending mode is found near 1375 cm⁻¹. spectroscopyonline.com The presence of these bands, alongside the aromatic features, confirms the toluene-based structure of the molecule.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like halogenated toluenes. In GC, the sample is vaporized and passed through a capillary column, where components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification.

For this compound, a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely be used. The high resolution of capillary GC allows for the separation of closely related isomers, which is critical in the synthesis of polysubstituted aromatics. nih.gov The coupled mass spectrometer provides confirmation of the identity of the eluting peaks through their mass spectra and characteristic halogen isotopic patterns, as discussed previously. whitman.edu GC-MS is also highly effective for monitoring reaction progress and assessing the final product's purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for less volatile or thermally sensitive compounds, though it is also widely applied to aromatic halogen compounds. rsc.org

For the separation of this compound, a reversed-phase (RP-HPLC) method is most common. oup.com In this mode, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mac-mod.com Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases, with more hydrophobic compounds being retained longer on the column. sielc.com The presence of three different halogens and a methyl group gives the molecule a significant degree of hydrophobicity, leading to strong retention on a C18 column.

Specialized stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer alternative selectivity for halogenated aromatic compounds by leveraging pi-pi interactions. chromforum.org A UV detector is typically used for quantification, as the aromatic ring provides strong chromophores. mac-mod.com

Table 3: Typical Chromatographic Methodologies for Halogenated Aromatics This interactive table outlines common starting conditions for GC-MS and HPLC analysis of compounds similar to this compound.

< table class = "interactive-table" > < thead > < tr > < th > Technique < /th> < th > Parameter < /th> < th > Typical Value / Condition < /th> < /tr> < /thead> < tbody > < tr > < td rowspan = "4" > GC-MS < /td> < td > Column < /td> < td > 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) < /td> < /tr> < tr > < td > Carrier Gas < /td> < td > Helium or Hydrogen, constant flow (e.g., 1 mL/min) < /td> < /tr> < tr > < td > Oven Program < /td> < td > Initial temp 50-100°C, ramp at 10-20°C/min to 280-300°C < /td> < /tr> < tr > < td > Detector < /td> < td > Mass Spectrometer (Electron Ionization, 70 eV) < /td> < /tr> < tr > < td rowspan = "5" > HPLC < /td> < td > Column < /td> < td > Reversed-Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) rsc.orgchromforum.org < /td> < /tr> < tr > < td > Mobile Phase < /td> < td > Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water mac-mod.com < /td> < /tr> < tr > < td > Flow Rate < /td> < td > 0.5 - 1.5 mL/min < /td> < /tr> < tr > < td > Temperature < /td> < td > 25 - 40 °C mac-mod.com < /td> < /tr> < tr > < td > Detector < /td> < td > UV-Vis Diode Array Detector (DAD) at ~220-260 nm < /td> < /tr> < /tbody> < /table>

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography)

The purification and isolation of this compound from complex reaction mixtures, which may contain starting materials, reagents, and structurally similar isomers, necessitates the use of advanced separation methodologies. While traditional techniques like column chromatography are foundational, more sophisticated methods offer superior resolution, speed, and efficiency. Supercritical Fluid Chromatography (SFC) stands out as a powerful tool for such demanding separations. chromatographytoday.com

SFC utilizes a substance above its critical temperature and pressure—most commonly carbon dioxide (CO2)—as the mobile phase. youtube.com Supercritical CO2 is advantageous due to its low viscosity and high diffusivity, which are intermediate between those of a gas and a liquid. selvita.com These properties lead to a significant reduction in the pressure drop across the column, allowing for higher flow rates and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov Furthermore, the use of CO2, a non-toxic and non-flammable solvent, positions SFC as a "green chemistry" alternative, substantially reducing the consumption of hazardous organic solvents. youtube.comselvita.com

For the separation of non-polar to moderately polar compounds like halogenated toluenes, SFC is particularly well-suited. The polarity of the mobile phase can be fine-tuned by adding small amounts of organic modifiers, such as methanol or ethanol, to the supercritical CO2. youtube.comnih.gov This flexibility allows for the optimization of selectivity for closely related compounds. The technique has proven effective for separating thermally labile compounds and for resolving complex mixtures of isomers, a common challenge in the synthesis of polysubstituted aromatics. nih.govsphinxsai.com For instance, SFC has been successfully applied to the purification of radiolabeled [11C]toluene, demonstrating its capability to handle related molecular scaffolds. nih.gov

Although specific literature detailing the SFC separation of this compound is not available, the principles of the technique strongly suggest its utility. It would be an ideal method for achieving high-purity isolation of the target compound, separating it from potential positional isomers that differ only in the arrangement of the halogen substituents on the benzene ring.

Table 1: Comparison of Typical Operating Parameters: SFC vs. HPLC

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Acetonitrile, Methanol), Water |

| Typical Flow Rate | 3–5 mL/min | 1–2 mL/min |

| System Pressure | High (100–400 bar) | Very High (can exceed 400 bar) |

| Mobile Phase Viscosity | Low | High |

| Analysis Time | Fast | Moderate to Slow |

| Solvent Consumption | Low | High |

| Environmental Impact | Low (Green) | High (Generates hazardous waste) |

X-Ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing. While a solved crystal structure for this compound has not been reported in publicly accessible databases as of this writing, this section outlines the principles and the wealth of information that such an analysis would provide, based on established crystallographic studies of related polyhalogenated aromatic compounds.

Single crystal X-ray diffraction (SC-XRD) analysis is the gold standard for molecular structure determination. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique, three-dimensional diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the unit cell, from which the exact coordinates of every atom in the molecule can be deduced. acs.org

For this compound, an SC-XRD analysis would provide irrefutable confirmation of its constitution, including:

The precise substitution pattern of the bromine, chlorine, iodine, and methyl groups on the benzene ring.

Accurate measurements of all covalent bond lengths (C–C, C–H, C–Cl, C–Br, and C–I) and bond angles.

The conformation of the molecule, including the planarity of the benzene ring and the orientation of the methyl group's hydrogen atoms.

This level of detail is unattainable by other analytical methods and is crucial for understanding the molecule's intrinsic steric and electronic properties.

Table 2: Typical Covalent Bond Lengths Expected in this compound

| Bond Type | Typical Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.40 |

| C-CH₃ | 1.50 - 1.52 |

| C-Cl | ~1.74 |

| C-Br | ~1.90 |

| C-I | ~2.10 |

Note: These are generalized values; precise lengths would be determined by SC-XRD.

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules arrange themselves to form a stable crystal lattice. This packing is dictated by a subtle balance of intermolecular forces. For a polyhalogenated compound like this compound, the dominant forces are expected to be halogen bonds and van der Waals interactions.

Halogen Bonding: This is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on another halogen. acs.orgethz.ch The strength of the halogen bond is influenced by the polarizability of the halogen atom, generally following the trend I > Br > Cl. researchgate.net In the crystal structure of the title compound, a complex network of halogen bonds would be anticipated, including potential interactions such as:

C–I···Cl

C–I···Br

C–Br···Cl

C–I···π (with the electron-rich face of a neighboring benzene ring)

These interactions are crucial in directing the assembly of molecules into specific supramolecular architectures. nih.gov

Crystal Packing: The presence of three different, bulky halogen atoms and a methyl group creates significant steric demands that will heavily influence the crystal packing. Simple, co-planar stacking (π-stacking) of the aromatic rings is unlikely due to this steric hindrance. Instead, a more intricate, interlocking arrangement is probable, where molecules orient themselves to maximize attractive halogen bonding and van der Waals forces while minimizing steric repulsion. Theoretical studies on hexahalogenated benzenes confirm that intramolecular halogen-halogen interactions also play a role in stabilizing the molecular conformation, which in turn affects the intermolecular packing. nih.gov The analysis would reveal the unit cell parameters (a, b, c, α, β, γ) and the symmetry of the crystal system, providing a complete picture of the solid-state structure. jeeadv.ac.in

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Relative Strength |

|---|---|---|---|

| Halogen Bond | C-I | Halogen (Cl, Br), π-system | Strongest |

| Halogen Bond | C-Br | Halogen (Cl), π-system | Intermediate |

| Halogen Bond | C-Cl | π-system | Weakest |

| van der Waals | All atoms | All atoms | Weak (collectively significant) |

Computational and Theoretical Studies of 2 Bromo 4 Chloro 3 Iodo 1 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.

For 2-Bromo-4-chloro-3-iodo-1-methylbenzene, a DFT approach would typically begin with geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the ground state structure. From this optimized structure, various properties such as total energy, bond lengths, bond angles, and dihedral angles can be determined. The presence of multiple heavy halogens (Br, Cl, I) makes accurate calculations challenging due to their large number of electrons and relativistic effects, particularly for iodine. Functionals like B3LYP or PBE0 are commonly employed for such systems.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Optimized Geometry) This table is for illustrative purposes, as specific research data is unavailable.

| Parameter | Value |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C(aromatic)-C(methyl) Bond Length | ~1.51 Å |

| C-C-C Bond Angle (in ring) | ~118° - 122° |

| Br-C-C-Cl Dihedral Angle | ~0° (planar) |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, such as interaction energies and electron correlation effects.

However, these methods are significantly more computationally expensive. For a molecule like this compound, high-level ab initio calculations would likely be reserved for benchmarking specific properties or for smaller model systems, due to the prohibitive computational cost associated with the large number of electrons.

Basis Set Selection and Computational Parameters for Halogenated Systems

The choice of basis set is critical for obtaining accurate results in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For systems containing heavy halogens, the basis set must be able to accurately describe the large number of core and valence electrons and account for polarization and relativistic effects.

Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often used. For iodine, it is crucial to use basis sets that include effective core potentials (ECPs) to replace the inner core electrons, which simplifies the calculation by reducing the number of electrons treated explicitly and incorporating scalar relativistic effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This method provides insight into the dynamic behavior and conformational flexibility of this compound.

Conformational Analysis and Dynamic Behavior

While the benzene (B151609) ring itself is rigid, the orientation of the substituents can be subject to thermal motion. MD simulations can explore the rotational freedom of the methyl group and the vibrational modes of the halogen substituents. By simulating the molecule's trajectory over time, one can analyze its conformational landscape and identify the most stable or frequently occurring conformations. For this molecule, the primary dynamic feature would be the rotation of the methyl group, though steric hindrance from the adjacent bulky bromine and iodine atoms would likely result in a significant rotational energy barrier.

Solvent Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. The properties and behavior of this compound can be significantly influenced by its environment. Simulations can be run with the molecule solvated in an explicit box of water, or other organic solvents, to model these interactions realistically.

These simulations can reveal information about:

Solvation Shell Structure: How solvent molecules arrange around the solute.

Intermolecular Forces: The nature and strength of interactions, such as van der Waals forces and potential halogen bonding, between solute and solvent molecules. Halogen bonding, where the electrophilic tip of a halogen atom interacts with a nucleophile, could be a significant intermolecular interaction for this compound.

Transport Properties: How the molecule diffuses through the solvent.

Prediction of Spectroscopic Parameters

Theoretical spectroscopy is a vital branch of computational chemistry that predicts the spectral properties of a molecule, aiding in its identification and structural elucidation.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The process typically involves:

Optimization of the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP functional with a suitable basis set).

Calculation of the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).

Referencing the calculated shielding tensors to a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).

For this compound, a computational study would predict the chemical shifts for the two aromatic protons and the protons of the methyl group, as well as for the seven carbon atoms. The predicted values would be highly sensitive to the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group. However, no published studies with these specific predicted values are available.

Table 1: Hypothetical Example of Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is illustrative and not based on actual published data for the target compound.)